2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene
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Overview
Description
2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene is an organic compound with a complex aromatic structure It consists of a benzene ring substituted with two methyl groups at the 2 and 6 positions and another benzene ring substituted with a dimethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene typically involves the alkylation of 1,3-dimethylbenzene with 2,6-dimethylbenzyl chloride. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3-dimethylbenzene, followed by the addition of 2,6-dimethylbenzyl chloride. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium on carbon may be employed to facilitate the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products Formed
Oxidation: Formation of 2,6-dimethylbenzoic acid.
Reduction: Formation of 2-(2,6-dimethylbenzyl)-1,3-dimethylcyclohexane.
Substitution: Formation of 2-(2,6-dibromobenzyl)-1,3-dimethylbenzene.
Scientific Research Applications
2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylbenzyl chloride
- 1,3-Dimethylbenzene
- 2,6-Dimethylbenzoic acid
- 2,4,6-Trimethylbenzene
Uniqueness
2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it has a higher degree of steric hindrance and electronic effects, influencing its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C17H20 |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-[(2,6-dimethylphenyl)methyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C17H20/c1-12-7-5-8-13(2)16(12)11-17-14(3)9-6-10-15(17)4/h5-10H,11H2,1-4H3 |
InChI Key |
QQZFTESRSLPFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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